[(4-Methylphenyl)methylene]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methylphenyl)methylene]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methylene]bis(trimethylsilane) typically involves the reaction of 4-methylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methylbenzyl chloride+2Trimethylsilyl chlorideNaH[(4-Methylphenyl)methylene]bis(trimethylsilane)+NaCl
Industrial Production Methods
Industrial production methods for [(4-Methylphenyl)methylene]bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylphenyl)methylene]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
[(4-Methylphenyl)methylene]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials and coatings due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)methylene]bis(trimethylsilane) involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity or altered reactivity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with a wide range of substrates.
Comparison with Similar Compounds
[(4-Methylphenyl)methylene]bis(trimethylsilane) can be compared with other similar compounds such as:
[(4-Methylphenyl)methylene]bis(dimethylsilane): This compound has dimethylsilyl groups instead of trimethylsilyl groups, resulting in different reactivity and properties.
[(4-Methylphenyl)methylene]bis(triethylsilane): The presence of triethylsilyl groups can lead to increased steric hindrance and different chemical behavior.
[(4-Methylphenyl)methylene]bis(trimethylgermane): Substitution of silicon with germanium can significantly alter the electronic properties and reactivity of the compound.
Properties
CAS No. |
59305-34-9 |
---|---|
Molecular Formula |
C14H26Si2 |
Molecular Weight |
250.53 g/mol |
IUPAC Name |
trimethyl-[(4-methylphenyl)-trimethylsilylmethyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-12-8-10-13(11-9-12)14(15(2,3)4)16(5,6)7/h8-11,14H,1-7H3 |
InChI Key |
VRJPOVBJWSXTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.